molecular formula C12H12BrNO B1381870 (E)-3-(3-Bromobenzylidene)piperidin-2-one CAS No. 1824724-31-3

(E)-3-(3-Bromobenzylidene)piperidin-2-one

Cat. No.: B1381870
CAS No.: 1824724-31-3
M. Wt: 266.13 g/mol
InChI Key: MYJBDAJBEZHAKO-JXMROGBWSA-N
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Description

(E)-3-(3-Bromobenzylidene)piperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a bromobenzylidene group attached to the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Bromobenzylidene)piperidin-2-one typically involves the condensation reaction between 3-bromobenzaldehyde and piperidin-2-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-Bromobenzylidene)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted piperidin-2-one derivatives.

Scientific Research Applications

(E)-3-(3-Bromobenzylidene)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-Bromobenzylidene)piperidin-2-one involves its interaction with specific molecular targets. The bromobenzylidene group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (E)-3-(4-Bromobenzylidene)piperidin-2-one
  • (E)-3-(3-Chlorobenzylidene)piperidin-2-one
  • (E)-3-(3-Fluorobenzylidene)piperidin-2-one

Comparison:

  • Uniqueness: (E)-3-(3-Bromobenzylidene)piperidin-2-one is unique due to the presence of the bromine atom at the 3-position of the benzylidene group, which can influence its reactivity and biological activity.
  • Reactivity: The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
  • Biological Activity: The specific position of the bromine atom can affect the compound’s interaction with biological targets, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

(3E)-3-[(3-bromophenyl)methylidene]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,7-8H,2,4,6H2,(H,14,15)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJBDAJBEZHAKO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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